molecular formula C17H21N5O3S B2744817 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-34-9

1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No. B2744817
CAS RN: 1396885-34-9
M. Wt: 375.45
InChI Key: VVKDUZUDALLKPD-UHFFFAOYSA-N
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Description

The compound “1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea” is a complex organic molecule that contains several functional groups and rings. These include a cyclopentyl group, an isoxazole ring, a tetrahydrothiazolo ring, and a pyridin ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and pyridin rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups provides several sites for potential reactions .

Scientific Research Applications

Oligomeric and Macrocyclic Ureas Synthesis Research demonstrates the conversion of diamino-pyridinyl-urea with carbonyldiimidazole under specific conditions, leading to cyclic trimers and tetramers. This process highlights the potential of such compounds in forming oligomeric and macrocyclic structures, attributed to a preferred folded conformation of the urea bond between pyridyl units. The study provides insights into the cyclization tendency of these compounds, which could be leveraged in synthesizing novel macrocyclic and oligomeric ureas with potential applications in material science and catalysis (Gube et al., 2012).

Cyclocondensation Reactions Another aspect of research involves the synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles through cyclization of thioureas, which are prepared by reacting isothiocyanates with aminopyridine or aminophenol. This process underscores the versatility of such urea derivatives in synthesizing heterocyclic compounds, which could have implications in developing new pharmaceuticals and agrochemicals (Hae-Young Park Choo et al., 2005).

Antimicrobial Activity Studies Research on new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives synthesized from urea and carbon disulfide reaction products has been carried out, demonstrating in vitro antimicrobial activities. This indicates the potential of urea derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in medicinal chemistry (E. A. Bakhite et al., 2004).

Catalytic Oxidative Carbonylation The direct synthesis of ureas, oxamides, and related compounds by oxidative carbonylation of amines represents a valuable application in organic synthesis. This method allows for the efficient production of high-value molecules from simple building blocks, showcasing the broad utility of urea derivatives in chemical synthesis and industrial applications (R. Mancuso et al., 2015).

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being investigated for medicinal purposes, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

1-cyclopentyl-3-[5-(5-methyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-10-8-13(21-25-10)15(23)22-7-6-12-14(9-22)26-17(19-12)20-16(24)18-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKDUZUDALLKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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